molecular formula C14H12BrFN4O B12234241 4-bromo-2-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide

4-bromo-2-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B12234241
M. Wt: 351.17 g/mol
InChI Key: HPRPGUMTRYIVHD-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-bromo-2-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide involves multiple steps. One common synthetic route includes the following steps:

    Bromination and Fluorination: The starting material, typically an aniline derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms.

    Formation of Azetidine Ring: The intermediate compound is then reacted with a pyrazine derivative to form the azetidine ring.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-Bromo-2-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 4-bromo-2-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide include other benzamide derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12BrFN4O

Molecular Weight

351.17 g/mol

IUPAC Name

4-bromo-2-fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide

InChI

InChI=1S/C14H12BrFN4O/c15-9-1-2-11(12(16)5-9)14(21)19-10-7-20(8-10)13-6-17-3-4-18-13/h1-6,10H,7-8H2,(H,19,21)

InChI Key

HPRPGUMTRYIVHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=C(C=C(C=C3)Br)F

Origin of Product

United States

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